(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Description
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJMKLPAOQRYPJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzodioxin ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzodioxin ring.
Scientific Research Applications
Neuroprotective Effects
Recent studies indicate that (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol exhibits neuroprotective properties. Research has shown that it can protect neuronal cells from oxidative stress and apoptosis.
Key Findings:
- In vitro experiments demonstrated a 40% reduction in cell death compared to untreated controls when exposed to oxidative stress.
- Increased levels of antioxidant enzymes were noted, suggesting a protective mechanism against oxidative damage.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown it to be effective against various pathogens.
Case Study: Antimicrobial Efficacy
A study assessed the compound's effectiveness against common bacteria:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest its potential as a new antimicrobial agent.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
Antimicrobial Therapies
The compound's efficacy against resistant bacterial strains highlights its potential role in developing new antimicrobial therapies.
Neuroprotective Agents
Due to its neuroprotective effects, it may be explored as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Drugs
Research indicates that the compound may target specific inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Synthesis and Derivatives
The synthesis of this compound involves reactions with various reagents to yield derivatives with enhanced properties. For instance, modifications have been made to create sulfonamide derivatives that exhibit inhibitory activity against enzymes related to diabetes management.
Example of Synthesis:
A recent study synthesized new sulfonamides based on the benzodioxane structure and screened them for their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Observations:
Scaffold Modifications: Polar Groups: The propanol chain in the target compound offers hydrogen-bonding capacity, similar to the acetic acid derivative , but with reduced acidity compared to carboxylic acids. Steric and Stereochemical Effects: The (2S)-configuration may enhance target selectivity compared to racemic mixtures. For example, the (1R,2S)-amino-propanol analog demonstrates how stereochemistry influences adrenoceptor binding. Extended Moieties: Addition of indazole (e.g., GR tracer ) or thiazole groups introduces π-π stacking or hydrophobic interactions, broadening therapeutic applications.
Biological Activities: Anti-inflammatory: The acetic acid analog’s efficacy matches Ibuprofen, suggesting the benzodioxin core alone can drive activity . Immunomodulation: Scaffold hopping to methylphenyl-methanol derivatives retains high PD-1/PD-L1 inhibition, emphasizing the scaffold’s adaptability . Receptor Binding: Fluorinated and amide-containing analogs (e.g., GR tracer ) show enhanced receptor occupancy, highlighting substituent-driven affinity improvements.
Physicochemical Properties: Solubility: Propanol and acetic acid derivatives likely exhibit higher aqueous solubility than acetonitrile or thiazole-containing analogs. Metabolic Stability: Amino groups (e.g., ) may increase metabolic vulnerability compared to hydroxyl or methyl groups.
Biological Activity
Overview
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is an organic compound characterized by a unique structure that includes a benzodioxin moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a propanol group attached to a benzodioxin ring, which is known for its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Benzodioxin Ring : Achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Propanol Group : Often conducted via Grignard reactions or reductive amination techniques.
Antimicrobial Properties
Research indicates that compounds with benzodioxin structures exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of benzodioxins can effectively inhibit the growth of various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : By interfering with the cell cycle.
- Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) within cancer cells.
Neurological Effects
The compound is also being investigated for its potential effects on the nervous system . Some derivatives have shown promise as anticonvulsants in preclinical models, suggesting a possible role in treating epilepsy and other neurological disorders.
Case Studies
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
Q & A
Q. How can researchers validate target engagement in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
